4-amino-N-cyclopropylbenzenesulfonamide
Overview
Description
4-amino-N-cyclopropylbenzenesulfonamide is an organic compound with the molecular formula C9H12N2O2S . It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a cyclopropyl group attached to a benzenesulfonamide moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-amino-N-cyclopropylbenzenesulfonamide, a sulfonamide drug, is the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids like DNA or RNA .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . By binding to the active site of DHPS, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of folate, leading to a deficiency in the production of nucleic acids .
Biochemical Pathways
The inhibition of DHPS disrupts the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids. When the production of folate is hindered, it leads to a decrease in the synthesis of nucleic acids, affecting the growth and multiplication of cells .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its melting point is predicted to be 133.95° C, and its boiling point is approximately 401.0° C at 760 mmHg . The compound’s density is predicted to be about 1.4 g/cm^3 .
Result of Action
The result of the action of this compound is the inhibition of cell growth and multiplication due to the disruption of nucleic acid synthesis . This makes it effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopropylbenzenesulfonamide typically involves the reaction of cyclopropylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions for electrophilic substitution often involve the use of acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of nitrated or halogenated aromatic compounds.
Scientific Research Applications
4-amino-N-cyclopropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiparkinsonian properties and as a peripheral decarboxylase inhibitor.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-cyclopropylbenzene-1-sulfonamide: Similar structure but with the amino group in a different position.
4-amino-N-cyclopropylbenzenesulfonamide: The same compound but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-N-cyclopropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLXPLAKQKRJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360706 | |
Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177785-41-0 | |
Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-cyclopropylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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